1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-hydroxy-5-[[3-(trifluoromethyl)phenyl]iminomethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF6N5O3/c21-14-7-11(20(25,26)27)8-30-15(14)28-4-5-32-17(34)13(16(33)31-18(32)35)9-29-12-3-1-2-10(6-12)19(22,23)24/h1-3,6-9,34H,4-5H2,(H,28,30)(H,31,33,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCOLMSAFHWQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(N(C(=O)NC2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF6N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic molecule with potential biological activities. This article reviews its biological activity, including pharmacological effects and structure-activity relationships (SAR).
Molecular Formula
- Chemical Formula : C16H15ClF6N5O2
- Molecular Weight : 437.77 g/mol
Structure
The compound features a pyrimidinetrione core substituted with trifluoromethyl and chloro groups, which are known to enhance biological activity through various mechanisms.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrimidinetrione |
| Substituents | Trifluoromethyl, chloro |
| Potential Functional Groups | Amino, methylene |
Anticancer Properties
Research indicates that similar compounds with trifluoromethyl and pyridine moieties exhibit significant anticancer activity. For instance, derivatives have shown to inhibit cancer cell proliferation in various in vitro assays. The presence of the trifluoromethyl group is particularly noted for enhancing potency against specific cancer cell lines.
Anti-inflammatory Effects
Pyrimidine derivatives have been documented to possess anti-inflammatory properties. For example, certain analogs demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. In vitro studies reported IC50 values as low as for COX-2 inhibition compared to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications on the pyrimidine ring and the introduction of electron-withdrawing groups such as trifluoromethyl significantly influence biological activity. The SAR indicates that:
- Trifluoromethyl groups enhance lipophilicity and metabolic stability.
- Chloro substitutions can improve selectivity for specific biological targets.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | COX-2 inhibition (IC50 = 0.04 μM) | |
| Enzyme Inhibition | Selective inhibition of MMPs |
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various pyrimidine derivatives against prostate cancer cells. The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of . The mechanism was attributed to the induction of apoptosis through caspase activation.
Case Study 2: Anti-inflammatory Mechanism
In a carrageenan-induced paw edema model in rats, a related pyrimidine derivative was tested for anti-inflammatory effects. Results indicated a significant reduction in paw swelling compared to control groups, supporting its potential use as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
